molecular formula C23H26ClN5O2 B2518924 1-(4-chlorophenyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide CAS No. 1005716-45-9

1-(4-chlorophenyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide

Cat. No.: B2518924
CAS No.: 1005716-45-9
M. Wt: 439.94
InChI Key: QKDQZHSPGZHGQC-UHFFFAOYSA-N
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Description

1-(4-chlorophenyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C23H26ClN5O2 and its molecular weight is 439.94. The purity is usually 95%.
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Scientific Research Applications

Anticancer and Anti-5-lipoxygenase Activities

A novel series of compounds derived from the pyrazolopyrimidines were synthesized, showcasing potential anticancer and anti-5-lipoxygenase activities. These compounds, including those structurally related to "1-(4-chlorophenyl)-N-(3-methyl-1-(6-oxo-4-propyl-1,6-dihydropyrimidin-2-yl)-1H-pyrazol-5-yl)cyclopentanecarboxamide", have been evaluated for their cytotoxic effects against cancer cell lines such as HCT-116 and MCF-7, as well as their ability to inhibit 5-lipoxygenase, a key enzyme involved in the inflammation process. The structure-activity relationship (SAR) analyses reveal that the presence of specific substituents and structural motifs significantly impacts the biological efficacy of these compounds (Rahmouni et al., 2016).

Antimicrobial Agents

Derivatives synthesized from this chemical scaffold have demonstrated potent antimicrobial activities. Novel pyrazole derivatives, incorporating oxa/thiadiazolyl, pyrazolyl moieties, and pyrazolo[4,3-d]-pyrimidine derivatives, have been characterized and assessed for their in vitro antimicrobial properties. Among these derivatives, certain compounds exhibited higher antimicrobial potency compared to standard drugs, highlighting their potential as new therapeutic agents for treating infections caused by resistant bacteria (Hafez et al., 2016).

Molecular Docking Studies

Furthering the understanding of these compounds' interaction with biological targets, molecular docking studies have been conducted. These studies aim to predict the affinity and binding mode of synthesized compounds to target proteins, providing insights into their potential mechanisms of action. Such research underlines the importance of computational methods in drug discovery, facilitating the identification of promising candidates for further development (Katariya et al., 2021).

Properties

IUPAC Name

1-(4-chlorophenyl)-N-[5-methyl-2-(6-oxo-4-propyl-1H-pyrimidin-2-yl)pyrazol-3-yl]cyclopentane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H26ClN5O2/c1-3-6-18-14-20(30)27-22(25-18)29-19(13-15(2)28-29)26-21(31)23(11-4-5-12-23)16-7-9-17(24)10-8-16/h7-10,13-14H,3-6,11-12H2,1-2H3,(H,26,31)(H,25,27,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKDQZHSPGZHGQC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)C3(CCCC3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H26ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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